Cas no 149440-16-4 ((Tyr1)-TRAP-7 trifluoroacetate salt H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate salt)

(Tyr1)-TRAP-7 trifluoroacetate salt (H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate salt) is a synthetic heptapeptide derived from the thrombin receptor-activating peptide (TRAP) sequence. This compound serves as a potent agonist for protease-activated receptor 1 (PAR-1), making it valuable in cardiovascular and thrombosis research. The inclusion of a tyrosine residue at the N-terminus enhances detection and labeling capabilities for experimental applications. The trifluoroacetate salt form ensures high solubility in aqueous buffers, facilitating in vitro and ex vivo studies. Its well-defined structure and purity (>95%) support reproducibility in biochemical assays, receptor binding studies, and platelet activation research. The peptide is supplied lyophilized for stable storage and convenient reconstitution.
(Tyr1)-TRAP-7 trifluoroacetate salt H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate salt structure
149440-16-4 structure
商品名:(Tyr1)-TRAP-7 trifluoroacetate salt H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate salt
CAS番号:149440-16-4
MF:C45H67N11O10
メガワット:922.081180000001
CID:136010
PubChem ID:24868225

(Tyr1)-TRAP-7 trifluoroacetate salt H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate salt 化学的及び物理的性質

名前と識別子

    • L-Proline,L-tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-
    • (TYR1)-TRAP-7
    • (Tyr1)-TRAP-7, YFLLRNP, (Tyr1)-PAR-1 (1-7) (human)
    • H-TYR-PHE-LEU-LEU-ARG-ASN-PRO-OH
    • TYR-PHE-LEU-LEU-ARG-ASN-PRO
    • YFLLRNP
    • YFLLRNP-OH
    • HUMAN ALPHA-THROMBIN
    • YFLLRNP trifluoroacetate
    • ALPHA-THROMBIN ANTAGONIST IN HUMAN PLATELETS
    • L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline
    • YFLLRNP, (Tyr1)-PAR-1 (1-7) (huMan), (Tyr1)-Proteinase Activated Receptor 1 (1-7) (huMan), (Tyr1)-ThroMbin Receptor (1-7) (huMan), (Tyr1)-ThroMbin Receptor Activator Peptide 7, (Tyr1)-Coagulation Factor II Receptor (1-7) (huMan)
    • CS-0882541
    • HY-P5358
    • 149440-16-4
    • [Tyr1]-TRAP-7
    • EX-A7472
    • NCGC00167260-01
    • (2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
    • (Tyr1)-TRAP-7 trifluoroacetate salt H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate salt
    • インチ: InChI=1S/C45H67N11O10/c1-25(2)20-32(40(61)51-31(12-8-18-50-45(48)49)39(60)55-35(24-37(47)58)43(64)56-19-9-13-36(56)44(65)66)53-41(62)33(21-26(3)4)54-42(63)34(23-27-10-6-5-7-11-27)52-38(59)30(46)22-28-14-16-29(57)17-15-28/h5-7,10-11,14-17,25-26,30-36,57H,8-9,12-13,18-24,46H2,1-4H3,(H2,47,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,60)(H,65,66)(H4,48,49,50)/t30-,31-,32-,33-,34-,35-,36-/m0/s1
    • InChIKey: NNUNPUFRTIMQBH-QJCLFNHPSA-N
    • ほほえんだ: CC(C[C@H](NC([C@@H](NC([C@@H](NC([C@@H](N)CC1=CC=C(O)C=C1)=O)CC2=CC=CC=C2)=O)CC(C)C)=O)C(N[C@H](C(N[C@H](C(N3CCC[C@H]3C(O)=O)=O)CC(N)=O)=O)CCCNC(N)=N)=O)C

計算された属性

  • せいみつぶんしりょう: 921.50700
  • どういたいしつりょう: 921.50723738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 12
  • 水素結合受容体数: 21
  • 重原子数: 66
  • 回転可能化学結合数: 33
  • 複雑さ: 1680
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.5
  • トポロジー分子極性表面積: 357Ų

じっけんとくせい

  • ようかいど: deionized water: soluble1mg/mL
  • PSA: 354.35000
  • LogP: 3.71910

(Tyr1)-TRAP-7 trifluoroacetate salt H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate salt 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T218205-5mg
(Tyr1)-TRAP-7 trifluoroacetate salt H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate salt
149440-16-4
5mg
$ 1115.00 2022-06-03
AAPPTec
P000870-5mg
[Tyr1]-TRAP-7
149440-16-4
5mg
$115.00 2024-07-19
A2B Chem LLC
AE98962-25mg
H-TYR-PHE-LEU-LEU-ARG-ASN-PRO-OH
149440-16-4
25mg
$548.00 2024-04-20
AAPPTec
P000870-10mg
[Tyr1]-TRAP-7
149440-16-4
10mg
$190.00 2024-07-19
TRC
T218205-2.5mg
(Tyr1)-TRAP-7 trifluoroacetate salt H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate salt
149440-16-4
2.5mg
$ 535.00 2022-06-03
A2B Chem LLC
AE98962-10mg
H-TYR-PHE-LEU-LEU-ARG-ASN-PRO-OH
149440-16-4
10mg
$324.00 2024-04-20
A2B Chem LLC
AE98962-5mg
H-TYR-PHE-LEU-LEU-ARG-ASN-PRO-OH
149440-16-4
5mg
$236.00 2024-04-20
TRC
T218205-1mg
(Tyr1)-TRAP-7 trifluoroacetate salt H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate salt
149440-16-4
1mg
$ 335.00 2022-06-03
AAPPTec
P000870-25mg
[Tyr1]-TRAP-7
149440-16-4
25mg
$380.00 2024-07-19

(Tyr1)-TRAP-7 trifluoroacetate salt H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate salt 関連文献

(Tyr1)-TRAP-7 trifluoroacetate salt H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate saltに関する追加情報

Comprehensive Overview of (Tyr1)-TRAP-7 Trifluoroacetate Salt (CAS No. 149440-16-4) and Its Applications

The (Tyr1)-TRAP-7 trifluoroacetate salt, chemically designated as H-Tyr-Phe-Leu-Leu-Arg-Asn-Pro-OH trifluoroacetate salt, is a synthetic peptide derivative with significant relevance in biochemical and pharmacological research. With the CAS number 149440-16-4, this compound has garnered attention for its unique structural properties and potential therapeutic applications. Researchers and pharmaceutical developers are increasingly exploring its role in modulating cellular signaling pathways, particularly in the context of inflammation and immune response.

One of the key features of (Tyr1)-TRAP-7 is its sequence, which includes tyrosine (Tyr), phenylalanine (Phe), leucine (Leu), arginine (Arg), asparagine (Asn), and proline (Pro). This arrangement contributes to its stability and bioactivity, making it a valuable tool for studying peptide-receptor interactions. The addition of the trifluoroacetate salt form enhances its solubility, facilitating its use in aqueous-based experiments and formulations.

In recent years, the demand for peptides like (Tyr1)-TRAP-7 has surged due to their potential in drug discovery and development. A growing area of interest is their application in targeting G-protein-coupled receptors (GPCRs), which are implicated in numerous diseases, including metabolic disorders and cardiovascular conditions. This aligns with current trends in personalized medicine, where peptides are being tailored to address specific patient needs with minimal side effects.

Another hot topic in the scientific community is the use of peptides in anti-aging and cosmeceutical research. While (Tyr1)-TRAP-7 is primarily studied for its biochemical properties, its structural analogs have shown promise in skin regeneration and collagen synthesis. This has led to increased searches for "peptides in skincare" and "bioactive peptides for aging," highlighting the compound's indirect relevance to consumer-driven markets.

From a technical standpoint, the synthesis and purification of (Tyr1)-TRAP-7 trifluoroacetate salt require advanced techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC). These methods ensure high purity and reproducibility, critical for research and potential clinical applications. The compound's CAS registry number (149440-16-4) serves as a unique identifier, aiding in regulatory compliance and literature searches.

As the scientific community continues to explore the frontiers of peptide therapeutics, compounds like (Tyr1)-TRAP-7 are likely to play a pivotal role. Whether in academic research, drug development, or niche applications like cosmeceuticals, this peptide exemplifies the intersection of chemistry, biology, and innovation. Its versatility and specificity make it a subject of ongoing investigation, with future studies poised to uncover even broader applications.

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